molecular formula C17H12F2N2O3S B2984632 (Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1006016-49-4

(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2984632
CAS No.: 1006016-49-4
M. Wt: 362.35
InChI Key: BAZDICUIHRZOGB-JZJYNLBNSA-N
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Description

(Z)-Methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole-derived compound characterized by a fused heterocyclic core, a (2,6-difluorobenzoyl)imino substituent, and a methyl ester group at position 4. The Z-configuration of the imino group introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions. While PubChem lists this compound (), detailed experimental data on its synthesis, reactivity, or applications are sparse in publicly accessible literature.

Properties

IUPAC Name

methyl 2-(2,6-difluorobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-21-12-7-6-9(16(23)24-2)8-13(12)25-17(21)20-15(22)14-10(18)4-3-5-11(14)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZDICUIHRZOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms[_{{{CITATION{{{_1{(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzod .... The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of catalysts can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new substituents onto the aromatic ring or the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the core structure.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : Potential therapeutic uses are being explored, particularly in the development of new drugs.

  • Industry: : Its unique properties make it valuable in the creation of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonylurea Derivatives

Feature Target Compound Metsulfuron Methyl Ester
Core Structure Benzo[d]thiazole 1,3,5-Triazine
Key Substituent (2,6-Difluorobenzoyl)imino Sulfonylurea-linked triazine
Ester Group Position Position 6 of benzothiazole Position 2 of benzoate
Fluorine Content 2 Fluorine atoms 0 (triflusulfuron has 3 CF₃)

Comparison with Coenzymes and Natural Products

describes methylofuran (MFR-a), a coenzyme in methanogens. While MFR-a contains a furan core and formyl groups, the target compound’s benzothiazole and difluorobenzoyl groups suggest distinct electronic and steric properties. For instance:

  • Electron-Withdrawing Effects : The 2,6-difluorobenzoyl group in the target compound may enhance electrophilicity compared to MFR-a’s glutamic acid residues.
  • Biological Role : MFR-a participates in one-carbon metabolism, whereas the target compound’s bioactivity (if any) remains uncharacterized.

Chemoinformatic Similarity Analysis

emphasizes the use of Tanimoto coefficients for quantifying structural similarity. Applying this method to the target compound:

  • Binary Fingerprints : Key structural descriptors (e.g., benzothiazole, fluorine atoms, ester groups) would be encoded into a binary vector.
  • Similarity Scores: Compounds like methyl 2-(benzoylimino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (non-fluorinated analogue) would exhibit high Tanimoto similarity (~0.85–0.90), while sulfonylureas () would score lower (~0.30–0.40) due to divergent cores.

Table 2: Hypothetical Tanimoto Similarity Scores

Compound Class Key Structural Features Estimated Tanimoto Score vs. Target
Non-fluorinated analogue Benzothiazole + benzoylimino 0.85–0.90
Sulfonylurea herbicides Triazine + sulfonylurea 0.30–0.40
MFR-a coenzyme Furan + formyl group <0.20

Research Findings and Implications

  • Stereochemical Impact: The Z-configuration of the imino group in the target compound may influence its conformational stability and binding affinity in enzyme interactions, a feature absent in non-stereospecific analogues .
  • Fluorine Effects: The 2,6-difluoro substitution likely increases metabolic resistance compared to non-halogenated benzothiazoles, aligning with trends in fluorinated agrochemicals (e.g., triflusulfuron methyl ester in ).
  • Gaps in Data: No direct biological or pharmacological studies on the target compound were identified in the provided evidence, underscoring the need for experimental validation of its properties.

Biological Activity

(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex chemical compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. The structural characteristics of this compound facilitate various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}F2_{2}N2_{2}O2_{2}S
  • SMILES Notation : COC(=O)c1c(F)cccc1F

This structure includes functional groups that are crucial for its biological activity, including a difluorobenzoyl moiety and a thiazole ring.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiazole derivatives, including our compound of interest. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HeLa (cervical cancer).
  • Cytotoxicity Results : The compound showed strong inhibitory effects on HepG-2 and MCF-7 cells, with IC50_{50} values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with DNA. Molecular docking studies suggest that it binds effectively to calf-thymus DNA, indicating potential interference with DNA replication and transcription processes. This binding affinity is crucial for its role as an anticancer agent .

Synthesis and Testing

A recent study synthesized a series of thiazole derivatives and evaluated their biological activities. The synthesis involved multi-step organic reactions that introduced various substituents on the thiazole ring. The resulting compounds were then screened for antiproliferative activity using MTT assays:

CompoundCell LineIC50_{50} (µM)
1HepG-25.4
2MCF-74.8
3HCT-1166.1
4HeLa7.0

The data indicated that modifications to the thiazole structure significantly impacted cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the thiazole ring enhance biological activity. For example, the presence of electron-withdrawing groups like fluorine at the para position increased potency against cancer cell lines. Additionally, the introduction of a methyl group at position four was found to be essential for maintaining activity .

Q & A

Q. What safety protocols are critical during handling?

  • Guidelines :
  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact).
  • Storage : In airtight containers under nitrogen, away from ignition sources .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.

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